![molecular formula C17H17N3O3 B1408155 methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 1428794-41-5](/img/structure/B1408155.png)
methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Overview
Description
Heterocyclic compounds, such as the one you mentioned, are of significant interest in medicinal chemistry due to their wide range of biological activities . They often serve as the core structure of many natural products and drugs .
Synthesis Analysis
The synthesis of heterocyclic compounds can be complex and varies greatly depending on the specific compound. For example, imidazole derivatives, which are structurally similar to your compound, can be synthesized from glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of these compounds typically includes a ring structure with various functional groups attached. These functional groups can greatly influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on their structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
Heterocyclic compounds like the one you mentioned often have high solubility in water and other polar solvents due to the presence of polar functional groups .Scientific Research Applications
Antiviral Activity
Indole derivatives have been studied for their antiviral properties. For example, certain indolyl and oxochromenyl xanthenone derivatives have shown promise in molecular docking studies as anti-HIV agents .
Antioxidant Potential
Compounds with an indole structure have been synthesized and evaluated for their antioxidant potential, showing good scavenging potential compared to ascorbic acid (positive control) .
Therapeutic Potential
Imidazole-containing compounds, which share a similar heterocyclic structure with your compound, have been synthesized and evaluated for various therapeutic potentials including antioxidant activity .
Chemical Synthesis
Indole derivatives are also important in chemical synthesis processes. For instance, the Fischer indole synthesis is a method used to synthesize tricyclic indoles, which are prevalent moieties in many natural products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-amino-1-benzyl-6-methyl-7-oxopyrrolo[2,3-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19-15(17(22)23-2)13(18)12-8-9-20(14(12)16(19)21)10-11-6-4-3-5-7-11/h3-9H,10,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYUTNNPWINVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(C1=O)N(C=C2)CC3=CC=CC=C3)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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